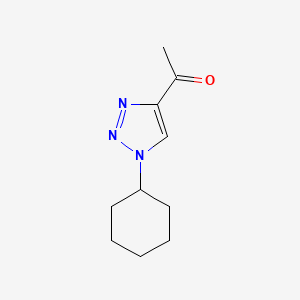
1,5-Difluoropentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Difluoropentane-2,4-dione is an organofluorine compound with the molecular formula C5H6F2O2 It is a derivative of pentane-2,4-dione, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Difluoropentane-2,4-dione can be synthesized through several methods. One common approach involves the fluorination of pentane-2,4-dione using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Difluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to fluorinated alcohols or other reduced forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Applications De Recherche Scientifique
1,5-Difluoropentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Fluorinated compounds like this compound are explored for their potential therapeutic properties, including as enzyme inhibitors or drug candidates.
Industry: It is used in the development of advanced materials and specialty chemicals with unique properties.
Mécanisme D'action
The mechanism of action of 1,5-Difluoropentane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoropentane-2,4-dione: A similar compound with fluorine atoms at the 1 and 1 positions.
1,5-Dichloropentane-2,4-dione: A chlorinated analog with chlorine atoms instead of fluorine.
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: A highly fluorinated derivative with six fluorine atoms.
Uniqueness
1,5-Difluoropentane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 1 and 5 positions enhances its stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H6F2O2 |
|---|---|
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
1,5-difluoropentane-2,4-dione |
InChI |
InChI=1S/C5H6F2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 |
Clé InChI |
DIEMHWBYYRJOGK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)CF)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


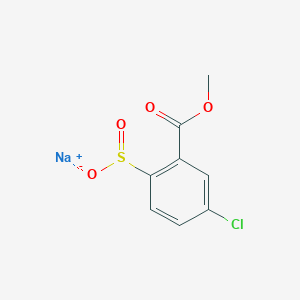
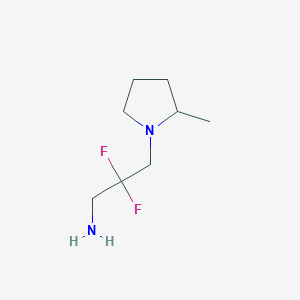
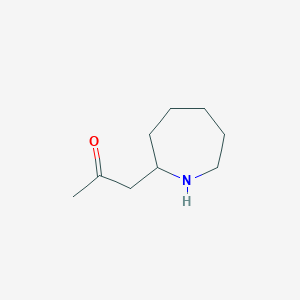
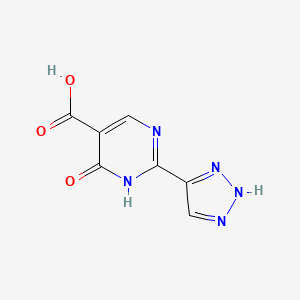

![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
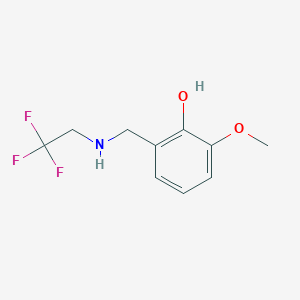
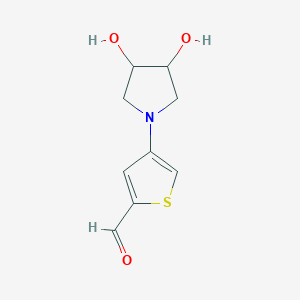
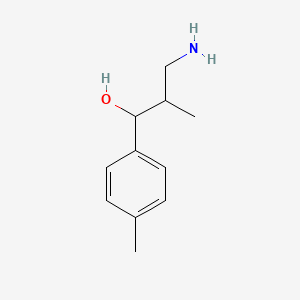
![6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide](/img/structure/B13172126.png)

